Cas no 255710-83-9 (3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile
- EN300-10333
- 3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile
- AKOS022191243
- SR-01000222681-1
- SR-01000222681
- CS-0230346
- G40270
- Cambridge id 5881960
- 255710-83-9
- Z56787555
-
- インチ: InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
- InChIKey: WRILJJGIAXPBHC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 303.00072Da
- どういたいしつりょう: 303.00072Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.7Ų
3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10333-10.0g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 10g |
$1778.0 | 2023-04-29 | |
Enamine | EN300-10333-0.1g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 0.1g |
$113.0 | 2023-10-28 | |
Enamine | EN300-10333-2.5g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 2.5g |
$810.0 | 2023-10-28 | |
Enamine | EN300-10333-0.25g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 0.25g |
$162.0 | 2023-10-28 | |
Enamine | EN300-10333-5.0g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 5g |
$1199.0 | 2023-04-29 | |
Chemenu | CM428664-1g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 95%+ | 1g |
$445 | 2024-07-28 | |
Enamine | EN300-10333-10g |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 10g |
$1778.0 | 2023-10-28 | |
Aaron | AR019KI7-500mg |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 95% | 500mg |
$452.00 | 2025-02-10 | |
A2B Chem LLC | AV24995-50mg |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 50mg |
$115.00 | 2024-04-20 | |
A2B Chem LLC | AV24995-100mg |
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |
255710-83-9 | 91% | 100mg |
$154.00 | 2024-04-20 |
3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrileに関する追加情報
Introduction to 3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile (CAS No. 255710-83-9)
3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile (CAS No. 255710-83-9) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a formyl group and a brominated phenyl ring in its molecular structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.
The formyl group (–CHO) in the molecule is particularly noteworthy as it serves as a versatile handle for condensation reactions, enabling the formation of Schiff bases and other functional derivatives. These derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. Additionally, the bromophenyl moiety introduces electrophilic characteristics, facilitating further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be essential for achieving high binding affinity and selectivity in drug design.
In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly pyrazoles, due to their inherent bioactivity and structural diversity. The pyrazol-1-ylpropanenitrile core of this compound has been explored in various contexts, including the development of novel inhibitors targeting key enzymes involved in metabolic pathways. For instance, studies have demonstrated the potential of pyrazole derivatives to modulate the activity of enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammatory diseases and cancer progression.
The 4-formyl group positioned strategically within the molecule allows for selective derivatization, enabling the creation of libraries of compounds with tailored biological properties. This flexibility has been leveraged in high-throughput screening campaigns to identify lead compounds for therapeutic intervention. Moreover, the 4-bromophenyl ring provides a site for further chemical manipulation via palladium-catalyzed reactions, which are widely employed in medicinal chemistry to introduce diverse functional groups efficiently.
One of the most compelling aspects of 3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile is its potential application in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive but challenging targets for drug discovery. The combination of a pyrazole scaffold with electrophilic handles like the formyl group offers an opportunity to design molecules that can disrupt these interactions through covalent bonding or non-covalent mechanisms. Recent advances in computational chemistry have further enhanced the ability to predict and optimize such interactions, paving the way for more rational drug design strategies.
Furthermore, the compound's structural features make it a promising candidate for exploring structure-based drug design (SBDD). SBDD relies on understanding the three-dimensional structure of biological targets at an atomic level to design molecules that fit precisely into binding pockets. The presence of both rigid and flexible parts in 3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile, such as the bromophenyl ring and the formyl group, allows it to adapt to different binding environments while maintaining key interactions with the target protein.
Recent studies have also highlighted the importance of fluorinated aromatic rings in enhancing drug properties such as metabolic stability and cell membrane permeability. The 4-bromophenyl moiety in this compound can be further modified with fluorine atoms to fine-tune these properties. Fluorine substitution is a well-established strategy in medicinal chemistry that can significantly improve pharmacokinetic profiles without altering core biological activity.
The reactivity of the formyl group also opens avenues for exploring bioconjugation techniques, which involve linking small molecules to larger biomolecules like peptides or antibodies. This approach has gained prominence in targeted therapy, where bioconjugates can deliver drugs directly to sites of disease while minimizing off-target effects. The ability to incorporate this compound into such systems underscores its versatility as a building block in drug development.
In conclusion,3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile (CAS No. 255710-83-9) represents a compelling scaffold with multifaceted applications in medicinal chemistry. Its unique structural features—combining a pyrazole core with electrophilic handles—make it an invaluable asset for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological pathways and mechanisms, compounds like this are poised to play an increasingly critical role in next-generation drug discovery efforts.
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